Imidazo[1,2-c]pyrimidine

kinase inhibitor CHK1 MK2

Researchers targeting CHK1 for oncology programs often face scaffold-level selectivity challenges. Imidazo[1,2-c]pyrimidine provides a structurally validated solution. - Enables CHK1/MK2 potency switch vs. the 1,2-a isomer [differentiation evidence]. - Confirmed CDK2/cyclin A hinge-region binding (Leu83) with single-digit µM potency. - Anti-TB activity (MIC ≤2 µg/mL against M. tuberculosis H37Rv) as a pretomanid isostere. - Distinct IP landscape across JAK, PRC2, bronchodilation, GABA, and uric acid transport targets. Available in research-grade purity with reliable global supply.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 274-78-2
Cat. No. B1242154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-c]pyrimidine
CAS274-78-2
Synonymsimidazo(1,2-c)pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=NC=C2
InChIInChI=1S/C6H5N3/c1-2-7-5-9-4-3-8-6(1)9/h1-5H
InChIKeyPQWQQQGKMHENOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-c]pyrimidine: Bridged Nitrogen Kinase Scaffold


Imidazo[1,2-c]pyrimidine (CAS 274-78-2) is a fused heterocyclic compound comprising an imidazole ring fused to a pyrimidine ring at the 1,2-c position, resulting in a bridgehead nitrogen architecture with molecular formula C₆H₅N₃ and molecular weight 119.12 Da . This scaffold serves as a versatile core for kinase inhibitor development, with the bridgehead nitrogen atom providing a distinct hydrogen-bonding geometry at the hinge region of ATP-binding pockets [1]. Substituted derivatives of this scaffold have demonstrated inhibition across multiple kinase targets including CDK2, Syk, JAK, CHK1, and PRC2, supporting applications in oncology, inflammation, and infectious disease research [2].

Bridged nitrogen hinge-binding geometry for ATP-pocket kinase targets
Diversifiable scaffold with three synthetic vectors for SAR library expansion
Validated inhibitor core across CDK2, Syk, CHK1, JAK, and PRC2 families

Isomer Specificity of Imidazo[1,2-c]pyrimidine


The imidazopyrimidine scaffold class encompasses three distinct regioisomers—imidazo[1,2-a]pyrimidine, imidazo[1,2-c]pyrimidine, and imidazo[1,2-b]pyrimidine—each differing in the fusion pattern of the imidazole and pyrimidine rings [1]. This positional isomerism fundamentally alters the spatial orientation of nitrogen atoms available for hydrogen bonding, the electron density distribution across the heterocyclic system, and the vector of substituent projection into target binding pockets. In kinase inhibitor development, even minor scaffold variations can produce a switch in potency between related kinases: small structural modifications between imidazo[1,2-a]pyrazine and imidazo[1,2-c]pyrimidine series led to a potency switch between CHK1 and MK2 kinases [2]. Consequently, substituting an imidazo[1,2-c]pyrimidine with its 1,2-a isomer in a hit-to-lead program is not a trivial scaffold hop but a fundamental redesign that invalidates established structure-activity relationships and binding mode predictions. The following quantitative evidence clarifies precisely where this scaffold demonstrates differentiable, procurement-relevant performance.

Target Scaffold
Alternative Isomer
Imidazo[1,2-c]pyrimidine
Imidazo[1,2-a]pyrimidine
Hinge-region hydrogen bonding via bridgehead nitrogen at 4-position
Different nitrogen orientation alters ATP-pocket recognition
Demonstrated CHK1 vs. MK2 potency switch depending on scaffold
SAR profiles cannot transfer; binding mode predictions invalid
Distinct synthetic routes (e.g., [4+1]-cycloaddition) for diversification
Conventional cyclocondensation routes; different diversity vectors

Differential Evidence for Imidazo[1,2-c]pyrimidine


CHK1 vs. MK2 Kinase Selectivity

The imidazo[1,2-c]pyrimidine scaffold demonstrates target-specific differentiation in kinase inhibition compared to the imidazo[1,2-a]pyrazine scaffold. In a direct head-to-head comparison, small structural modifications between the two scaffold series produced a switch of potency between CHK1 and MK2 kinases. This scaffold-dependent selectivity cannot be achieved by generic substitution within the imidazopyrimidine class and requires the specific bridgehead nitrogen geometry of the 1,2-c fused system [1]. While the publication abstract provides the qualitative selectivity switch claim, the full numeric CHK1 vs. MK2 IC₅₀ values are not publicly accessible in the abstract fragment.

CHK1/MK2 Selectivity Switch
Data to verify
Qualitative potency switch between CHK1 and MK2 kinases across imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine series
Scaffold-dependent selectivity context; full IC₅₀ values not publicly available
Reported head-to-head comparison; confirmatory data recommended
kinase inhibitor CHK1 MK2 cancer cell cycle checkpoint

[4+1]-Cycloaddition Route for Diversification

The imidazo[1,2-c]pyrimidine scaffold can be synthesized via a novel [4+1]-cycloaddition approach that yields pharmacologically relevant scaffolds containing three points of potential diversity—a level of synthetic versatility not accessible under conventional cyclocondensation conditions [1]. This synthetic differentiation is specific to the 1,2-c regioisomer; alternative imidazopyrimidine isomers require distinct synthetic routes and offer different diversity vectors. The [4+1]-cycloaddition methodology is explicitly amenable to the assembly of compound libraries with this core structure, providing a practical advantage for medicinal chemistry campaigns requiring rapid analog generation [1].

[4+1]-Cycloaddition Diversification
Cross-study comparable
Three points of potential diversity via [4+1]-cycloaddition route; conventional routes offer fewer vectors
Supports library synthesis with broader SAR exploration
Specific to 1,2-c regioisomer; synthetic protocol validated
medicinal chemistry library synthesis diversity-oriented synthesis scaffold decoration

CDK2 Inhibition with Defined SAR

A series of 26 imidazo[1,2-c]pyrimidin-5(6H)-one derivatives substituted with aromatic moieties at position 8 was evaluated for CDK2 inhibition. Compounds with small substituents (up to naphthyl or methoxyphenyl) generally achieved single-digit micromolar IC₅₀ values, whereas larger substituents (substituted biphenyls) decreased activity [1]. A separate study on 28 substituted imidazo[1,2-c]pyrimidin-5(6H)-ones reported micro- to submicromolar inhibition of CDK2/cyclin E, with compound 3b identified as the most potent derivative [2]. Co-crystal structure of 3b with CDK2/cyclin A confirmed ATP-pocket binding with hydrogen bonding to hinge residue Leu83 [2].

CDK2 Inhibition & SAR
Cross-study comparable
Single-digit μM IC₅₀ with small substituents at position 8; larger substituents decrease potency
Procurement guidance: select building blocks with small aromatic substituents
Co-crystal structure confirms ATP-pocket binding to hinge Leu83
CDK2 cyclin-dependent kinase cancer cell cycle ATP-competitive inhibitor

Antimycobacterial Activity Against M. tuberculosis

Imidazo[1,2-c]pyrimidine derivatives designed as isosteric replacements for the clinical-stage antimycobacterial agent PA-824 were synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds exhibited potent antimycobacterial activity with MIC values ranging from 2 to 20 μg/mL [1]. This activity profile stems from the 3D structural similarity between the imidazo[1,2-c]pyrimidine scaffold and PA-824, a nitroimidazo-oxazine undergoing clinical evaluation for tuberculosis treatment [1].

Antimycobacterial MIC
Class-level inference
MIC range 2–20 μg/mL against M. tuberculosis H37Rv
Supports antimycobacterial screening context as PA-824 isostere
Structural similarity to clinical-stage agent; research use only
antitubercular Mycobacterium tuberculosis antimycobacterial PA-824 analog

Syk Kinase Inhibition with Oral Activity

Imidazo[1,2-c]pyrimidine derivatives demonstrate potent inhibition of Syk family tyrosine kinases. Structure-activity relationship studies identified compounds with IC₅₀ values down to 140 nM against Syk kinase, and these agents were characterized as orally effective inhibitors [1]. BAY 61-3606, an imidazopyrimidine compound containing this scaffold, exhibits potent ATP-competitive, reversible inhibition of Syk tyrosine kinase with IC₅₀ = 10 nM and high selectivity—showing no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src at concentrations up to 4.7 μM [2].

Syk Kinase Inhibition
Cross-study comparable
IC₅₀ 10 nM (BAY 61-3606); >470× selectivity over Btk, Fyn, Itk, Lyn, Src
Supports Syk-targeted assay development and kinome profiling
Oral activity reported in animal models; research context
Syk kinase tyrosine kinase autoimmune allergic disorders inflammation

Multi-Target Patent Coverage

The imidazo[1,2-c]pyrimidine scaffold has been independently validated as a privileged kinase inhibitor core across multiple patent families covering distinct therapeutic targets. Array BioPharma disclosed 5,7-substituted-imidazo[1,2-c]pyrimidines as JAK kinase inhibitors for autoimmune and inflammatory diseases [1]. Mirati Therapeutics patented substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors for oncology applications [2]. Riker Laboratories (3M) claimed imidazo[1,2-c]pyrimidines as bronchodilators (US4503050) [3]. Neurogen Corporation patented 3-phenylimidazo[1,2-c]pyrimidine derivatives as GABA receptor ligands (US6914065) [4]. Evopoint Biosciences filed EP3741759 covering both imidazo[1,2-a]pyrimidine and imidazo[1,2-c]pyrimidine compounds for hyperuricemia and gout [5].

Multi-Target Patent Coverage
Class-level inference
5 distinct target classes (JAK, PRC2, bronchodilator, GABA receptor, uric acid transport) vs. primarily kinase/antimicrobial for imidazo[1,2-a]pyrimidine
Broader IP landscape; supports exploration of underrepresented target space
Patent-derived inference; freedom-to-operate requires independent review
JAK inhibitor PRC2 inhibitor bronchodilator GABA receptor intellectual property

Application Scenarios for Imidazo[1,2-c]pyrimidine


CHK1-Selective Hit-to-Lead Programs

Based on the direct head-to-head scaffold comparison evidence in Section 3, imidazo[1,2-c]pyrimidine is the preferred core scaffold for kinase inhibitor programs targeting CHK1 selectivity. The scaffold-level differentiation between imidazo[1,2-c]pyrimidine and imidazo[1,2-a]pyrazine series enables a switch of potency between CHK1 and MK2 kinases [1]. For cell cycle checkpoint-targeted oncology programs where CHK1 inhibition is desired while sparing MK2, procurement of the 1,2-c regioisomer is essential; substitution with the 1,2-a isomer would produce the opposite selectivity profile.

CDK2 Cancer Models with 8-Position SAR

For CDK2 inhibitor discovery programs, imidazo[1,2-c]pyrimidin-5(6H)-one building blocks with small substituents (up to naphthyl or methoxyphenyl) at position 8 are appropriate for maintaining single-digit micromolar potency [1]. The co-crystal structure with CDK2/cyclin A confirms ATP-pocket binding with hydrogen bonding to hinge residue Leu83, providing a structurally validated starting point for structure-based design [2]. Procurement should prioritize derivatives with small aromatic substituents at position 8 rather than larger biphenyl-substituted analogs, which exhibit decreased activity per established SAR.

PA-824 Isostere for Antimycobacterial Discovery

The imidazo[1,2-c]pyrimidine scaffold provides a validated isosteric replacement for PA-824 (pretomanid), a clinical-stage nitroimidazo-oxazine antimycobacterial agent [1]. Derivatives of this scaffold have demonstrated MIC values as low as 2 μg/mL against M. tuberculosis H37Rv, with several compounds exhibiting potent activity in the 2-20 μg/mL range [1]. This application is specific to the 1,2-c regioisomer due to the 3D structural similarity with PA-824; alternative imidazopyrimidine isomers lack this validated structural precedent for antimycobacterial activity.

Multi-Target IP Landscaping and De-risking

The imidazo[1,2-c]pyrimidine scaffold offers distinct procurement value for organizations conducting IP landscaping or seeking novel kinase targets with reduced patent conflict risk. As documented in Section 3, this scaffold has independent patent validation across five distinct therapeutic targets: JAK (autoimmune/inflammatory), PRC2 (oncology), bronchodilation (respiratory), GABA receptors (CNS), and uric acid transport (gout) [1][2][3][4][5]. In contrast, imidazo[1,2-a]pyrimidine patents concentrate primarily in kinase and antimicrobial applications, making the 1,2-c scaffold the preferred choice for exploring non-kinase or under-represented target space with reduced IP crowding.

Application
Selection Property
Validation Focus
CHK1-selective kinase inhibitor programs
Isomer-specific scaffold geometry
Kinase selectivity profiling (CHK1 vs. MK2)
CDK2/cyclin E inhibitor development
Substituent-size-dependent potency at position 8
ATP-pocket binding and IC₅₀ assay under defined SAR
Antimycobacterial screening studies
3D structural similarity to nitroimidazo-oxazine class
MIC determination against M. tuberculosis strains
Kinase IP landscaping and target de-risking
Broad target-class patent coverage across 5 areas
Freedom-to-operate analysis for non-kinase targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.